4'-Propyl-[1,1'-biphenyl]-3-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-propylphenyl)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16S/c1-2-4-12-7-9-13(10-8-12)14-5-3-6-15(16)11-14/h3,5-11,16H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEJHXGRHKXWLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC(=CC=C2)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within the Landscape of Organosulfur Chemistry
Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are ubiquitous in nature and pivotal in synthetic chemistry. britannica.comnih.gov They are found in essential amino acids like cysteine and methionine, and their unique reactivity is harnessed in pharmaceuticals, agrochemicals, and advanced materials. britannica.comacs.org Thiols, or mercaptans (R-SH), are the sulfur analogues of alcohols and are a prominent class of organosulfur compounds. britannica.com
The chemistry of thiols is largely dictated by the properties of the sulfhydryl (-SH) group. The sulfur atom in the thiol group is highly nucleophilic and can be easily deprotonated to form a thiolate (R-S⁻), which is an even more potent nucleophile. This reactivity allows thiols to participate in a wide array of chemical transformations, including nucleophilic substitution and addition reactions. Furthermore, thiols can be oxidized to form disulfides (R-S-S-R), a reversible reaction that is crucial in biological systems for processes like protein folding. ontosight.ai
Given the presence of the thiol group, 4'-Propyl-[1,1'-biphenyl]-3-thiol is expected to exhibit these characteristic reactions. Its placement within the biphenyl (B1667301) structure, however, will modulate its reactivity compared to simple alkyl or aryl thiols.
Significance of the Biphenyl Core in Organic Synthesis and Materials Science
The biphenyl (B1667301) moiety, consisting of two phenyl rings linked by a single bond, is a privileged scaffold in both organic synthesis and materials science. rsc.org This structural unit is found in a variety of natural products, pharmaceuticals, and polymers. The rotational freedom around the bond connecting the two phenyl rings allows for the existence of atropisomers, which are stereoisomers arising from hindered rotation. This property is of particular interest in the design of chiral ligands for asymmetric catalysis. rsc.org
In materials science, the biphenyl core is a key component in the design of liquid crystals, organic light-emitting diodes (OLEDs), and other organic electronic materials. nih.govnih.gov The rigid and planar nature of the biphenyl unit contributes to the formation of ordered structures, which are essential for the unique properties of these materials. The ability to functionalize the biphenyl core at various positions allows for the fine-tuning of its electronic and physical properties. For instance, the introduction of different substituents can alter the liquid crystalline phase behavior or the charge-transport properties of the resulting material. researchgate.net
The synthesis of biphenyl derivatives can be achieved through various cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most widely used and versatile methods. rsc.org This reaction involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst.
Role of the Thiol Functional Group in Chemical Transformations and Molecular Assembly
The thiol functional group plays a crucial role in a variety of chemical transformations and is a key player in the bottom-up fabrication of nanomaterials through molecular self-assembly.
Chemical Transformations:
The nucleophilic nature of the thiol group makes it a valuable functional group in organic synthesis. It readily reacts with electrophiles such as alkyl halides to form thioethers. Thiol-ene and thiol-yne "click" reactions, which involve the radical-mediated addition of a thiol to an alkene or alkyne, are highly efficient and have found widespread use in polymer chemistry and bioconjugation. nih.gov
Molecular Assembly:
One of the most significant applications of thiols in materials science is their use in the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. rsc.orgsigmaaldrich.com The strong affinity of sulfur for gold leads to the spontaneous formation of a highly ordered, dense monolayer of thiol molecules on the gold surface. sigmaaldrich.com The properties of the resulting surface can be precisely controlled by the structure of the thiol molecule, specifically the nature of its terminal functional group. These SAMs have applications in areas such as corrosion protection, biosensing, and molecular electronics. northwestern.edu Biphenyl (B1667301) thiols, in particular, have been studied for their ability to form well-ordered SAMs with interesting electronic properties. rsc.org
Advanced Spectroscopic and Characterization Techniques for Biphenyl Thiols
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful non-destructive tool for probing the molecular structure of biphenyl (B1667301) thiols. It provides insights into the specific vibrational modes of the molecule, which are sensitive to its chemical environment and conformation.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For biphenyl thiols, IR spectroscopy is particularly useful for identifying functional groups and determining molecular orientation within SAMs.
When biphenyl thiols are assembled on a metal surface like gold, Reflection-Absorption Infrared Spectroscopy (RAIRS) is often employed. The surface selection rule in RAIRS dictates that only vibrational modes with a transition dipole moment perpendicular to the metal surface are strongly observed. oaepublish.com This principle allows for the determination of molecular orientation. For biphenyl thiol SAMs on gold, the biphenyl moieties are generally found to have small tilt angles with respect to the surface normal. rsc.org
Table 1: Representative IR Vibrational Modes for Biphenyl Thiols
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | |
| Aliphatic C-H Stretch (Propyl) | 2850 - 2960 | Asymmetric and symmetric stretches. |
| S-H Stretch | ~2550 | Weak intensity; often absent in SAMs. |
| C=C Ring Stretch | 1400 - 1600 | Multiple bands characteristic of the biphenyl rings. |
| Biphenyl Skeletal Modes | ~1000 - 1300 | Sensitive to substitution and conformation. researchgate.net |
This table is generated based on typical values for related compounds.
Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)
Raman spectroscopy is another vibrational technique that relies on the inelastic scattering of monochromatic light. It is complementary to IR spectroscopy, as some vibrational modes that are weak in IR can be strong in Raman, and vice-versa.
For biphenyl thiols, characteristic Raman bands include the C-C stretching vibrations of the aromatic rings. For example, biphenyl-4-thiol (BPT) powder exhibits a strong coupled ring vibrational mode at 1585 cm⁻¹. researchgate.net When adsorbed onto a gold surface, this peak may shift and broaden due to the molecule-surface interaction. researchgate.net The C-S stretching vibration is typically observed in the 650-750 cm⁻¹ region. rsc.org
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed on nanostructured metal surfaces, such as gold or silver. The electromagnetic and chemical enhancement mechanisms of SERS can amplify the Raman signal by several orders of magnitude, allowing for the detection of even single molecules.
In SERS studies of aromatic thiols on gold, significant spectral changes are often observed compared to the normal Raman spectrum. oaepublish.com For thiophenol on a gold electrode, bands at 1585 cm⁻¹ and 1092 cm⁻¹ in the neat spectrum shift to 1575 cm⁻¹ and 1073 cm⁻¹, respectively, upon surface binding, indicating the formation of a gold thiolate species. oaepublish.com Aromatic thiols generally provide a high SERS signal intensity due to the interaction of the benzene-π system with the metal surface. rsc.org For 4'-Propyl-[1,1'-biphenyl]-3-thiol, the SERS spectrum would be expected to be dominated by the biphenyl ring vibrations, with contributions from the propyl group.
Table 2: Key Raman and SERS Bands for Aromatic Thiols
| Vibrational Mode | Typical Raman Shift (cm⁻¹) | SERS Shift on Gold (cm⁻¹) | Notes |
|---|---|---|---|
| Ring Breathing Mode | ~1000 | ~1000 | |
| C-C Ring Stretch | ~1585 | ~1575 | Often a strong and characteristic peak. oaepublish.comresearchgate.net |
| C-S Stretch | 650 - 750 | 650 - 750 | |
| C-H Bend | ~1092 | ~1073 | In-plane bend. oaepublish.com |
This table is generated based on data for thiophenol and biphenyl-4-thiol.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise chemical structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.
¹H NMR:
Aromatic Protons: The protons on the two phenyl rings would appear in the aromatic region, typically between 7.0 and 8.0 ppm. The substitution pattern (propyl group at the 4'-position and thiol group at the 3-position) would create a complex splitting pattern due to spin-spin coupling between adjacent protons.
Propyl Protons: The propyl group would give rise to three distinct signals: a triplet for the terminal methyl (CH₃) group (around 0.9-1.0 ppm), a sextet for the adjacent methylene (B1212753) (CH₂) group (around 1.6-1.7 ppm), and a triplet for the methylene group attached to the biphenyl ring (around 2.6-2.7 ppm).
Thiol Proton: The thiol (SH) proton would appear as a singlet, with a chemical shift that can vary depending on concentration and solvent, but is often found in the range of 3.0-4.0 ppm.
¹³C NMR:
Aromatic Carbons: The 12 carbons of the biphenyl core would produce distinct signals in the range of 120-145 ppm. The carbons directly attached to the propyl and thiol groups, as well as the carbon at the biphenyl linkage, would have characteristic chemical shifts. For unsubstituted biphenyl, the carbon atoms appear at approximately 127.1, 127.2, 128.7, and 141.2 ppm.
Propyl Carbons: The three carbons of the propyl group would appear in the aliphatic region of the spectrum, typically between 10 and 40 ppm.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 8.0 | 120 - 145 |
| Propyl CH₂ (Ar-CH₂) | ~2.6 | ~38 |
| Propyl CH₂ | ~1.6 | ~24 |
| Propyl CH₃ | ~0.9 | ~14 |
| Thiol SH | 3.0 - 4.0 | - |
These values are estimations based on data from similar compounds and standard NMR chemical shift tables.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight (228.3 g/mol ). Electron ionization (EI) is a common MS technique that causes extensive fragmentation, providing a unique "fingerprint" for the molecule.
The fragmentation of aromatic compounds often involves the stable aromatic core. For biphenyl derivatives, cleavage of the bond between the two phenyl rings can occur. The fragmentation of the propyl group is also expected. Common fragmentation patterns for alkylbenzenes include benzylic cleavage (loss of an ethyl group from the propyl chain to form a stable benzylic cation) and McLafferty rearrangement. The fragmentation of thiols can involve the loss of the SH radical or H₂S.
Expected Fragmentation for this compound:
Molecular Ion (M⁺): A peak at m/z = 228.
Loss of Ethyl radical (C₂H₅•): Fragmentation of the propyl group could lead to a peak at m/z = 199 (M - 29). This results from cleavage beta to the aromatic ring.
Loss of SH radical (•SH): A peak at m/z = 195 (M - 33).
Biphenyl-related fragments: Peaks corresponding to the biphenyl cation (m/z = 154) or substituted biphenyl fragments would also be likely.
Table 4: Potential Mass Spectrometry Fragments for this compound
| Fragment | m/z | Description |
|---|---|---|
| [C₁₅H₁₆S]⁺ | 228 | Molecular Ion |
| [C₁₃H₁₁S]⁺ | 199 | Loss of C₂H₅ from propyl group |
| [C₁₅H₁₅]⁺ | 195 | Loss of SH radical |
| [C₁₂H₁₀]⁺ | 154 | Biphenyl cation |
This table presents hypothetical fragments based on common fragmentation pathways.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for characterizing SAMs.
For a SAM of this compound on a gold substrate, XPS would be used to confirm the presence of Carbon (C), Sulfur (S), and the Gold (Au) substrate. High-resolution spectra of the C 1s and S 2p regions provide information about the chemical bonding.
S 2p Spectrum: The binding energy of the S 2p core level is highly indicative of the chemical state of the sulfur atom. For thiols chemisorbed on gold, the S 2p spectrum typically shows a doublet (S 2p₃/₂ and S 2p₁/₂) with the S 2p₃/₂ peak appearing at a binding energy of approximately 162 eV. nih.gov This is characteristic of a gold-thiolate bond (Au-S-R). The absence of a peak around 164 eV, which corresponds to unbound thiol (S-H), confirms the covalent attachment to the surface. nih.gov Oxidized sulfur species (sulfonates, etc.) would appear at higher binding energies (167-168 eV). nih.gov
C 1s Spectrum: The C 1s spectrum can be deconvoluted to distinguish between the different types of carbon atoms in the molecule. Aromatic carbons from the biphenyl rings would have a characteristic peak around 284.2-284.5 eV, while the aliphatic carbons of the propyl group would appear at a slightly higher binding energy, around 285.0 eV. researchgate.net
Table 5: Expected XPS Binding Energies for a this compound SAM on Gold
| Core Level | Expected Binding Energy (eV) | Assignment |
|---|---|---|
| S 2p₃/₂ | ~162.0 | Gold-thiolate bond (Au-S) nih.gov |
| C 1s (aromatic) | ~284.2 | Biphenyl ring carbons researchgate.net |
| C 1s (aliphatic) | ~285.0 | Propyl group carbons researchgate.net |
| Au 4f₇/₂ | ~84.0 | Gold substrate |
Binding energies are referenced to the Au 4f₇/₂ peak at 84.0 eV.
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Molecular Orientation
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful tool for determining the orientation of molecules within thin films and SAMs. The technique involves exciting a core-level electron to an unoccupied molecular orbital. The absorption intensity is dependent on the orientation of the molecular orbitals with respect to the polarization of the incident X-ray beam.
For aromatic systems like biphenyl thiols, the C K-edge NEXAFS spectra are particularly informative. The spectrum is characterized by sharp resonances corresponding to transitions from the C 1s core level to unoccupied π* and σ* molecular orbitals.
π Resonances:* These transitions are associated with the aromatic rings. The transition dipole moment for a π* orbital is oriented perpendicular to the plane of the aromatic ring.
σ Resonances:* These transitions are associated with the C-C and C-H bonds and their transition dipole moments lie in the plane of the ring.
By measuring the NEXAFS spectra at different angles of X-ray incidence (angle-resolved NEXAFS), the average tilt angle of the aromatic rings with respect to the surface normal can be determined. For example, in studies of biphenyl-based alkanethiol SAMs on gold, the intensity of the π* resonance is maximized when the electric field vector of the X-rays is aligned with the transition dipole moment (i.e., perpendicular to the ring plane). By analyzing the dichroism (the dependence of the peak intensity on the polarization angle), the molecular orientation can be quantified. Such studies have shown that the orientation of the biphenyl moiety can exhibit an odd-even effect depending on the length of the alkyl chain connecting it to the thiol group. researchgate.net This demonstrates that NEXAFS provides crucial details about the packing and structure of these complex monolayers. nih.gov
Scanning Probe Microscopy (e.g., STM) for Surface Morphology and Molecular Arrangement
Scanning Tunneling Microscopy (STM) is a powerful real-space imaging technique that allows for the visualization of surfaces at the atomic and molecular level. acs.org It operates based on the quantum mechanical tunneling of electrons between a sharp metallic tip and a conductive sample. The tunneling current is exponentially dependent on the tip-sample distance, enabling the generation of high-resolution topographic images of the surface.
In the context of biphenyl thiol SAMs, STM provides direct evidence of the molecular packing, the presence of domains, and the nature of surface defects. dtic.milmpg.de For instance, studies on the closely related 1,1'-biphenyl-4-thiol on a gold (Au(111)) surface have revealed intricate details about its self-assembly.
Detailed Research Findings:
STM investigations of 1,1'-biphenyl-4-thiol SAMs on Au(111) have shown that the molecular arrangement is highly dependent on the preparation conditions, such as whether the SAM is formed from a solution or by vapor deposition in ultrahigh vacuum, and subsequent thermal treatment. nih.gov
Densely Packed Structures: When prepared to form a dense monolayer, 1,1'-biphenyl-4-thiol molecules arrange themselves in a hexagonal (2x2) structure. This is in contrast to the more common (√3 × √3)R30° structure observed for many alkanethiols on Au(111). nih.gov This (2x2) arrangement indicates a different packing density and intermolecular interaction for the aromatic biphenylthiol molecules.
Annealing-Induced Reconstructions: Upon gentle annealing at 100 °C, the initial (2x2) structure undergoes a phase transition to a highly ordered (2x7√3) structure. This new arrangement manifests as pinstripes that are oriented along specific crystallographic directions of the underlying gold substrate. nih.gov This transformation highlights the dynamic nature of the SAM and the influence of thermal energy on achieving long-range order.
Low-Density Structures: When the SAMs are prepared with lower surface coverage via vapor deposition, a mixture of structures can be observed. These include the aforementioned (2x2) structure coexisting with two different rectangular arrangements, specifically a (3√3x9) and a (2√3x8) unit cell. nih.gov
Thermal Stability of Low-Density Phases: Further annealing of these lower-density SAMs at approximately 100 °C leads to the disappearance of the (3√3x9) structure, while the (2√3x8) structure becomes more prominent. nih.gov This suggests that the (2√3x8) phase is a more thermodynamically stable arrangement at this temperature for lower surface coverages.
The ability of STM to resolve these different packing arrangements provides crucial information for understanding the forces that govern the self-assembly process, including molecule-substrate interactions (the sulfur-gold bond) and molecule-molecule interactions (van der Waals forces between the biphenyl backbones).
| Preparation Method | Annealing Temperature (°C) | Observed Surface Structures | Reference |
| Solution or Vapor Deposition (High Density) | Room Temperature | (2x2) | nih.gov |
| Solution or Vapor Deposition (High Density) | 100 | (2x7√3) pinstripes | nih.gov |
| Vapor Deposition (Low Density) | Room Temperature | (2x2), (3√3x9), (2√3x8) | nih.gov |
| Vapor Deposition (Low Density) | ~100 | (2x2), (2√3x8) | nih.gov |
Low-Energy Electron Diffraction (LEED) for Surface Structure Determination
Low-Energy Electron Diffraction (LEED) is a primary technique for determining the crystallographic structure of surfaces and adsorbates. uni-tuebingen.deiupac.orgiupac.org It involves directing a beam of low-energy electrons (typically 20-200 eV) at a single crystal surface and observing the diffraction pattern of the elastically scattered electrons on a fluorescent screen. uni-tuebingen.de The resulting pattern is a representation of the reciprocal lattice of the surface, from which the size, symmetry, and rotational alignment of the surface unit cell can be determined. uni-tuebingen.dempg.de
For biphenyl thiol SAMs, LEED provides complementary information to STM by averaging over a larger surface area (typically on the order of the electron beam diameter, which is much larger than the area scanned by an STM tip). mpg.de This makes it an excellent tool for verifying the long-range order of the structures observed in STM.
Detailed Research Findings:
LEED studies performed on 1,1'-biphenyl-4-thiol SAMs on Au(111) have corroborated the structural assignments made by STM. nih.gov
Confirmation of a (2x2) Structure: For densely packed monolayers, a sharp (2x2) LEED pattern is observed, confirming the presence of a well-ordered hexagonal overlayer with a periodicity twice that of the underlying Au(111) substrate in both lattice directions. nih.gov This observation is consistent across SAMs prepared from both solution and vapor deposition.
Identification of Complex Superstructures: The more complex, annealing-induced structures observed by STM also give rise to distinct LEED patterns. The (2x7√3) pinstripe phase and the rectangular (3√3x9) and (2√3x8) phases all produce characteristic diffraction spots that allow for the precise determination of their respective unit cells. nih.gov The analysis of these LEED patterns is crucial for confirming the long-range coherence of these superstructures.
The combination of real-space imaging with STM and reciprocal-space diffraction with LEED provides a comprehensive picture of the surface structure of biphenyl thiol SAMs. While STM reveals the local molecular arrangement and the nature of defects, LEED confirms the long-range periodicity and symmetry of the ordered domains.
| Surface Structure | LEED Pattern | Description | Reference |
| Densely Packed Biphenylthiol SAM | (2x2) | Hexagonal pattern indicating a unit cell twice the size of the Au(111) substrate. | nih.gov |
| Annealed High-Density SAM | (2x7√3) | Complex pattern corresponding to a pinstripe phase. | nih.gov |
| Low-Density SAM | (3√3x9) and (2√3x8) | Patterns corresponding to rectangular superstructures. | nih.gov |
Computational and Theoretical Chemistry Studies of 4 Propyl 1,1 Biphenyl 3 Thiol Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov For systems like 4'-Propyl-[1,1'-biphenyl]-3-thiol, DFT methods, particularly with hybrid functionals like B3LYP, are widely used to predict a range of molecular properties. nih.govnih.gov
The geometry of this compound is primarily defined by the dihedral angle between its two phenyl rings. Unlike unsubstituted biphenyl (B1667301), which has a non-planar twisted conformation in the gas phase to alleviate steric hindrance between ortho-hydrogens, the substitution pattern in this molecule influences its preferred geometry. libretexts.org The interplay between steric repulsion and the desire for π-conjugation, which favors planarity, governs the conformational preferences. nih.gov
Conformational analysis of substituted biphenyls is often performed using methods like DFT to identify stable conformers and the energy barriers between them. rsc.orgpsu.edu For this compound, several low-energy conformers can be postulated, arising from the rotation around the central C-C bond and the orientation of the propyl and thiol groups. DFT calculations can elucidate the relative energies of these conformers.
A typical conformational analysis would involve scanning the potential energy surface by systematically varying the dihedral angle between the phenyl rings. The presence of the propyl group at the 4'-position and the thiol group at the 3-position introduces additional complexity. The thiol group, in particular, can influence the conformation through potential intramolecular interactions. nih.gov
Table 1: Representative Dihedral Angles and Relative Energies for Substituted Biphenyls
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Twisted (Minimum) | ~45 | 0.00 | DFT/B3LYP |
| Planar (Transition State) | 0 | ~2.0 | DFT/B3LYP |
| Perpendicular (Transition State) | 90 | ~6.0 | DFT/B3LYP |
Note: This table presents typical values for substituted biphenyls and serves as an illustrative example for the this compound system. Actual values would require specific calculations.
The electronic properties of this compound can be understood through analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity, stability, and electronic absorption characteristics. mdpi.com
In biphenyl systems, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic rings. researchgate.net The introduction of an electron-donating group (like the propyl group) and a group with both σ- and π-character (like the thiol group) can significantly alter the energies and distribution of these orbitals. rsc.org The thiol group, with its lone pairs of electrons, can participate in conjugation, while the propyl group has a modest electron-donating effect.
DFT calculations can map the electron density distribution, revealing the localization of the HOMO and LUMO. For this compound, the HOMO is expected to have significant contributions from the sulfur atom and the phenyl ring it is attached to, reflecting its role as an electron donor. The LUMO is likely distributed across both phenyl rings. The HOMO-LUMO gap can be tuned by changing the dihedral angle, with a smaller gap generally observed for more planar conformations due to enhanced π-conjugation. researchgate.net
Table 2: Calculated Frontier Orbital Energies for a Model Biphenyl Thiol System
| Orbital | Energy (eV) | Computational Method |
|---|---|---|
| HOMO | -5.8 | DFT/B3LYP/6-311G(d,p) |
| LUMO | -1.2 | DFT/B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap | 4.6 | DFT/B3LYP/6-311G(d,p) |
Note: These are representative values for a substituted biphenyl thiol. The exact values for this compound would depend on the specific optimized geometry.
Theoretical vibrational analysis using DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, one can assign the observed spectral bands to specific molecular motions. nih.govmdpi.com
For this compound, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to:
S-H stretching: A weak to medium intensity band typically found around 2550-2600 cm⁻¹. pnas.org
Aromatic C-H stretching: Multiple sharp bands in the 3000-3100 cm⁻¹ region. nih.gov
Aliphatic C-H stretching: Bands corresponding to the propyl group in the 2850-2960 cm⁻¹ region.
C=C stretching: Vibrations of the phenyl rings, usually appearing in the 1400-1600 cm⁻¹ range.
C-S stretching: Typically a weak band in the 600-800 cm⁻¹ region.
Ring torsional modes: Low-frequency vibrations corresponding to the twisting of the biphenyl system.
Comparison of the calculated frequencies (often scaled to account for anharmonicity and basis set limitations) with experimental spectra can confirm the molecular structure and provide insights into intermolecular interactions. nih.gov
The thiol group in this compound can participate in hydrogen bonding, acting as a weak proton donor. pnas.orgnih.gov While intramolecular hydrogen bonding to a phenyl ring is possible, it is generally weak. Intermolecular hydrogen bonds, leading to the formation of dimers or larger aggregates, are more likely, especially in the solid state or in non-polar solvents. nih.gov
DFT calculations can be used to model these interactions. For instance, the geometry and binding energy of a dimer of this compound can be calculated to assess the strength of the S-H···S hydrogen bond.
Molecular Dynamics Simulations for Conformational Landscapes
While DFT is excellent for studying static properties and local minima, Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of flexible molecules over time. By simulating the motion of atoms based on a force field, MD can reveal the accessible conformations and the dynamics of transitions between them.
For this compound, an MD simulation would illustrate the torsional flexibility around the central C-C bond at a given temperature. It would show the molecule dynamically sampling various dihedral angles, providing a statistical distribution of the conformers present in an ensemble. This approach is particularly useful for understanding how the molecule behaves in solution, where solvent interactions can influence the conformational preferences.
Quantum Mechanical Descriptions of Internal Molecular Motions, including Torsion
The internal rotation or torsion about the C-C bond connecting the two phenyl rings is a key feature of biphenyl systems. colostate.edu This motion can be described quantum mechanically by solving the Schrödinger equation for the torsional potential. The potential energy curve, which can be calculated using high-level ab initio methods or DFT, shows the energy as a function of the dihedral angle. acs.orgnih.gov
The shape of this potential determines the torsional energy levels and the dynamics of internal rotation. aip.org For substituted biphenyls like this compound, the substituents will alter the shape of the potential energy curve, affecting the barrier heights for rotation and the equilibrium dihedral angle. libretexts.org These theoretical predictions can be correlated with experimental techniques like microwave spectroscopy that probe the rotational and torsional states of molecules in the gas phase.
Modeling of Adsorption and Self-Assembly Processes on Surfaces
Computational and theoretical chemistry studies are pivotal in elucidating the complex mechanisms governing the formation of self-assembled monolayers (SAMs) of this compound on various substrates. These models provide molecular-level insights into the adsorption process and the subsequent organization into well-ordered two-dimensional structures. The primary driving force for the assembly is the strong chemical affinity of the thiol headgroup for metal surfaces, particularly gold. Theoretical investigations for similar aromatic thiol systems typically employ methods like density functional theory (DFT) and molecular dynamics (MD) simulations to map out the potential energy surface of the adsorption process. inrim.itaps.org
Investigation of Thiolate Bonding Geometries (sp3/sp Hybridization)
A critical aspect of modeling biphenyl-thiol SAMs is understanding the precise nature of the sulfur-metal bond. The geometry of this bond dictates the orientation of the entire molecule relative to the surface. Computational studies, corroborated by experimental techniques, have shown that the hybridization of the sulfur atom's orbitals is substrate-dependent. researchgate.net
For biphenyl-based thiols adsorbed on gold surfaces, the sulfur atom is widely accepted to adopt a sp3-like hybridization . researchgate.net This results in a covalent bond with the gold surface atoms, with a preferred Au-S-C bond angle of approximately 104°. researchgate.net This bonding geometry significantly influences the tilt and twist of the biphenyl moiety.
In contrast, when the same type of thiol adsorbs on a silver surface, the sulfur atom tends to adopt an sp-like hybridization . researchgate.net This leads to a more linear Ag-S-C arrangement, with a bond angle closer to 180°. researchgate.net This fundamental difference in bonding geometry between gold and silver substrates directly impacts the packing and orientation of the molecules within the SAM. For example, this change in hybridization can reverse the odd-even effects observed in the tilt angles of biphenyl-alkanethiols as the length of an alkyl spacer changes. researchgate.net The drive to maintain the preferred sp3 (on Au) or sp (on Ag) hybridization is a significant factor determining the final structure and coverage density of the monolayer. researchgate.net
| Substrate | Sulfur Hybridization | Approximate M-S-C Bond Angle | Reference |
|---|---|---|---|
| Gold (Au) | sp3 | ~104° | researchgate.net |
| Silver (Ag) | sp | ~180° | researchgate.net |
Thermodynamic and Kinetic Aspects of Adsorption
The formation of a this compound SAM is a spontaneous process governed by both thermodynamic and kinetic factors. nih.gov Computational methodologies allow for the detailed study of these aspects, providing a deeper understanding of the monolayer's formation and stability.
Enthalpy of Adsorption (ΔH°): This value represents the heat change during the adsorption process. For the chemisorption of thiols, this process is typically exothermic (negative ΔH°), reflecting the stability of the newly formed metal-sulfur bond. nih.gov
Entropy of Adsorption (ΔS°): This represents the change in the degree of disorder of the system. The adsorption of molecules from a solution onto a surface leads to a more ordered state, generally resulting in a negative ΔS°. nih.gov
Gibbs Free Energy of Adsorption (ΔG°): Calculated as ΔG° = ΔH° - TΔS°, this value determines the spontaneity of the adsorption at a given temperature (T). nih.gov
| Parameter | Symbol | Sign for Spontaneous Chemisorption | Description |
|---|---|---|---|
| Gibbs Free Energy | ΔG° | Negative | Indicates a spontaneous process. nih.gov |
| Enthalpy | ΔH° | Negative (Typically) | Indicates that the process is exothermic. nih.gov |
| Entropy | ΔS° | Negative | Indicates a decrease in disorder as molecules adsorb onto the surface. nih.gov |
Kinetics: The rate at which the SAM forms is also a critical area of computational study. Adsorption kinetics for thiols on gold have been observed to follow a two-step process. An initial, very rapid adsorption step is followed by a slower organization phase where the molecules rearrange on the surface to maximize packing density and intermolecular interactions, leading to a well-ordered monolayer.
To model the adsorption kinetics, data are often fitted to established kinetic models: mdpi.com
Pseudo-First-Order Model: This model assumes that the rate of adsorption is controlled by the diffusion of the adsorbate to the surface. nih.gov
Pseudo-Second-Order Model: This model assumes that the rate-limiting step is the chemisorption process itself, involving the interaction between the adsorbate and the adsorbent surface. nih.govmdpi.com For many thiol-on-gold systems, the pseudo-second-order model provides a better fit, suggesting that the chemical bonding at the surface is the rate-determining step. nih.govmdpi.com
Computational simulations can track the molecular positions over time, allowing for the calculation of rate constants (k) and providing a theoretical basis for the experimentally observed kinetic behavior.
Supramolecular Chemistry and Organized Assemblies of Biphenyl Thiols
Formation of Self-Assembled Monolayers (SAMs) on Metal Surfaces (e.g., Gold, Silver)
Self-assembled monolayers (SAMs) are highly ordered molecular films formed by the spontaneous adsorption of functionalized long-chain molecules onto a substrate. sigmaaldrich.comrsc.org The process is self-regulating, typically terminating after the formation of a single, densely packed molecular layer. rsc.org For biphenyl (B1667301) thiols, the thiol headgroup exhibits a strong affinity for noble metal surfaces like gold and silver, leading to the formation of robust and stable monolayers. sigmaaldrich.comnorthwestern.edu These SAMs serve as model systems for studying surface properties and as functional platforms for applications in nanotechnology, electronics, and biosensing. tu-dresden.denih.gov
The formation of a SAM from biphenyl thiols on a gold or silver surface is initiated by the chemisorption of the thiol group. northwestern.edu This process involves the cleavage of the S-H bond and the formation of a strong, semi-covalent bond between the sulfur atom and the metal substrate. sigmaaldrich.comresearchgate.net The resulting surface species is a thiolate. The interaction between sulfur and gold is particularly strong, estimated to be around 45 kcal/mol. sigmaaldrich.com
On gold and silver surfaces, X-ray photoelectron spectroscopy (XPS) data confirm that the molecules are bound in a thiolate fashion, evidencing the monomolecular character of the films. researchgate.netresearchgate.net Studies on the protonation state of the thiol group indicate that for aromatic thiols on both roughened surfaces and nanoparticles of silver and gold, the thiols are typically deprotonated, existing as thiolates. rsc.org
The final structure of a biphenyl thiol SAM is a balance between the molecule-substrate bonding, intermolecular interactions between the biphenyl units, and steric constraints. acs.org Generally, biphenyl thiols form highly oriented and densely packed monolayers on both gold and silver. researchgate.net The rigid biphenyl groups tend to align, driven by π-π stacking and van der Waals forces, leading to a well-ordered assembly. acs.org
The orientation of the molecules, often described by a tilt angle with respect to the surface normal, is influenced by the substrate and the molecular structure. Biphenyl thiol molecules are, on average, slightly inclined from the surface normal, with smaller tilt angles observed on silver compared to gold. researchgate.net This is consistent with findings for aliphatic thiols. researchgate.net
Studies on 1,1'-biphenyl-4-thiol (BPT) on Au(111) have revealed specific packing motifs. Densely packed BPT SAMs exhibit an unusual hexagonal (2 × 2) structure, which contrasts with the typical (√3 × √3)R30° structure seen for simple alkanethiols. nih.gov The introduction of a single methylene (B1212753) group between the biphenyl moiety and the thiol group, as in 4-biphenylmethanethiol, has been shown to significantly enhance the formation of closely packed and ordered monolayers. acs.orguj.edu.pl This spacer decouples the bulky aromatic unit from the strict geometric constraints of the sulfur-gold bond, allowing for better packing.
The table below summarizes the packing structures observed for 1,1'-biphenyl-4-thiol on Au(111) under different preparation conditions.
| Preparation Method | Initial Structure | Structure after Annealing (~100 °C) |
| Dense Packing (Solution or UHV) | Hexagonal (2 × 2) | (2 × 7√3) pinstripes |
| Low-Density Packing (UHV) | Mixed: (2 × 2), (3√3 × 9), (2√3 × 8) | Extinction of (3√3 × 9) in favor of (2√3 × 8) |
| Data sourced from Matei et al. (2012) nih.gov |
Biphenyl thiol SAMs can exhibit structural polymorphism, meaning they can exist in different crystalline or ordered forms. nih.gov These structural variations can be induced by changes in preparation conditions, such as temperature. nih.govnih.gov
A notable example is the polymorphism observed in SAMs of ω-(4'-methylbiphenyl-4-yl)butanethiol on Au(111). nih.gov Upon annealing at temperatures above 140°C (413 K), these monolayers undergo a significant structural transformation. The resulting high-temperature phase is characterized by exceptionally high structural perfection over large areas. nih.gov This transition is also accompanied by a change in the monolayer's stability; the annealed, well-ordered phase shows increased resistance to exchange by other thiols. nih.gov
Similarly, SAMs of 1,1'-biphenyl-4-thiol on Au(111) demonstrate phase transitions upon thermal treatment. As-prepared, densely packed monolayers with a (2 × 2) structure evolve into a highly ordered pinstripe phase with a (2 × 7√3) unit cell after annealing. nih.gov For lower density films, annealing causes a transition between different rectangular arrangements. nih.gov These phase transitions highlight the dynamic nature of the SAM structure and the possibility of tuning surface architecture through post-deposition processing.
The structure of SAMs can be profoundly influenced by subtle changes in the molecular architecture of the constituent molecules. A classic example of this is the "odd-even effect," where the parity (odd or even) of the number of methylene units in an alkyl chain linking a terminal group (like biphenyl) to the thiol anchor dictates the monolayer's structural properties. uj.edu.plresearchgate.net
Systematic studies on ω-(4'-methyl-biphenyl-4-yl)-alkanethiols (Me-BP-C_n-SH) have demonstrated a pronounced odd-even effect for molecular orientation and packing density, which is inverted when switching between gold and silver substrates. acs.orguj.edu.pl
On Gold (Au): Molecules with an odd number of methylene units (n=odd) form more densely packed monolayers with the biphenyl groups oriented more upright (smaller tilt angle). acs.orguj.edu.pl Molecules with an even number of methylenes (n=even) result in a less packed, more tilted arrangement. acs.orgresearchgate.net This is attributed to the preference for an sp³-like bonding geometry of the sulfur atom on gold, which is more compatible with the orientation adopted by the odd-n chains. acs.org
On Silver (Ag): The trend is reversed. Molecules with an even number of methylene units (n=even) form the more ordered and densely packed SAMs. acs.orguj.edu.pl This reversal is a direct consequence of the sp-like bonding geometry preferred by sulfur on silver surfaces. acs.orgresearchgate.net
This odd-even behavior is a powerful tool for the rational design of functional surfaces, allowing for precise control over packing density, molecular inclination, and resulting surface properties simply by adjusting the length of the alkyl spacer by a single methylene unit. uj.edu.plnih.gov
The table below summarizes the odd-even effect on the orientation of ω-(4'-methyl-biphenyl-4-yl)-alkanethiols on gold and silver.
| Substrate | Number of Methylene Units (n) | Biphenyl Group Orientation | Resulting Packing Density |
| Gold (Au) | Odd | More Upright (Smaller Tilt) | Higher |
| Gold (Au) | Even | More Canted (Larger Tilt) | Lower |
| Silver (Ag) | Odd | More Canted (Larger Tilt) | Lower |
| Silver (Ag) | Even | More Upright (Smaller Tilt) | Higher |
| Data sourced from studies on ω-(4'-methyl-biphenyl-4-yl)-alkanethiols. acs.orguj.edu.pl |
Dynamic Covalent Chemistry and Macrocycle Formation
Dynamic Covalent Chemistry (DCC) utilizes reversible chemical reactions to generate complex molecules and materials that can adapt their structure in response to their environment. nih.govnih.gov Thiol chemistry, particularly reversible thiol-disulfide exchange and thio-Michael additions, is a cornerstone of DCC. nih.gov Biphenyl scaffolds, with their defined geometry, are excellent platforms for constructing complex supramolecular architectures using these dynamic reactions. nih.gov
Biphenyl units can be incorporated as rigid struts in the formation of macrocyclic compounds like cyclophanes and nanohoops. The synthesis of these structures often relies on coupling reactions that form bridges between aromatic units. beilstein-journals.orgbeilstein-journals.org Dynamic covalent approaches are increasingly used for the efficient self-assembly of such macrocycles. researchgate.net
For instance, the reversible nature of disulfide bonds can be harnessed to form macrocycles from dithiol precursors. Pnictogen-assisted self-assembly methods have been successfully applied to aryl thiol-containing ligands to generate discrete disulfide-linked macrocycles, which can subsequently be converted to more stable thioether-bridged structures. researchgate.net This strategy allows for the rapid and high-yield formation of macrocycles from simple building blocks without significant polymerization. researchgate.net
Furthermore, dynamic covalent reactions involving thiols have been demonstrated within biphenyl scaffolds. An equilibrium between an aldehyde and a cyclic hemiaminal in certain biphenyl derivatives allows for the dynamic and reversible incorporation of thiols, among other nucleophiles. nih.gov While the direct synthesis of a nanohoop from 4'-Propyl-[1,1'-biphenyl]-3-thiol using DCC is not explicitly detailed in the literature, the existing principles and related examples strongly suggest its feasibility. By designing appropriate biphenyl dithiol monomers, one could employ dynamic disulfide or other reversible chemistries to drive the self-assembly of well-defined, biphenyl-bridged macrocycles.
Mechanisms of Self-Sorting in Complex Assemblies
Self-sorting is a phenomenon in supramolecular chemistry where a mixture of different molecular components spontaneously organizes into distinct, well-defined aggregates rather than a disordered mixture. In the context of self-assembled monolayers, this can lead to the formation of domains with specific compositions and properties. For a complex assembly involving This compound , several mechanisms would govern its self-sorting behavior when co-deposited with other thiolated molecules.
The primary driving forces for self-sorting in such systems are a combination of thermodynamic and kinetic factors. These include:
Intermolecular Interactions: Van der Waals forces between the biphenyl cores and the propyl chains play a significant role. The propyl group of This compound would likely lead to stronger van der Waals interactions compared to a methyl or ethyl-substituted biphenyl thiol, promoting segregation into domains that maximize these favorable contacts.
Steric Hindrance: The position of the thiol group at the meta-position (3-position) of the biphenyl ring, as opposed to the more commonly studied para-position (4-position), introduces a different steric profile. This can influence the packing density and tilt angle of the molecules on the surface, potentially leading to phase separation when mixed with 4-substituted biphenyl thiols.
Kinetic Trapping vs. Thermodynamic Equilibrium: The final structure of a mixed SAM can be either under kinetic or thermodynamic control. Rapid assembly can lead to kinetically trapped, disordered states. However, with sufficient time or through annealing, the system can rearrange to a more thermodynamically stable, self-sorted state. Studies on related ω-(4'-methylbiphenyl-4-yl)alkanethiols have shown that annealing can induce significant structural reorganization and lead to highly ordered phases. nih.gov
Table 1: Predicted Self-Sorting Behavior of this compound in Mixed Monolayers
| Interacting Species | Predicted Dominant Interaction | Expected Outcome |
| With 4'-Methyl-[1,1'-biphenyl]-4-thiol | Difference in steric hindrance and van der Waals forces | High propensity for domain formation (self-sorting) |
| With Hexanethiol | Difference in molecular shape and intermolecular forces | Strong phase separation into distinct domains |
| With 1,1'-Biphenyl-3-thiol | Similar steric profile, difference in alkyl chain interaction | Potential for intermixing or formation of finely structured domains |
This table is predictive and based on principles derived from analogous systems.
Integration into Metal-Organic Frameworks (MOFs) and Other Extended Structures
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of a MOF, such as its pore size, shape, and chemical functionality, are determined by the choice of the metal and the organic linker.
While there is no specific literature detailing the use of This compound as a linker in MOF synthesis, its structure suggests it could be a valuable component. The biphenyl core provides rigidity, a common feature of many MOF linkers. To be used in a typical MOF synthesis, the thiol group would likely need to be converted to a more suitable coordinating group, such as a carboxylic acid. The synthesis of related functionalized biphenyl dicarboxylic acids is a well-established strategy in MOF chemistry.
The key features of This compound that would influence its role in MOFs are:
The Propyl Group: This non-coordinating functional group would extend into the pores of the MOF, modifying their chemical environment. This could be leveraged to create MOFs with tailored hydrophobicity for selective gas adsorption or separation.
The Biphenyl Unit: This provides a robust and linear scaffold, which is desirable for creating predictable and stable framework structures.
The 3-Thiol Position: If a dicarboxylic acid derivative were synthesized, the meta-substitution pattern would lead to a different angular geometry compared to the more common linear 4,4'-disubstituted biphenyl linkers, potentially resulting in novel MOF topologies.
Table 2: Potential MOF Properties with a 4'-Propyl-[1,1'-biphenyl]-3,X-dicarboxylate Linker
| MOF Property | Influence of the Linker | Potential Application |
| Pore Environment | Increased hydrophobicity due to the propyl group | Selective adsorption of nonpolar gases |
| Framework Topology | Angular geometry from the 3-positional carboxylate | Novel framework structures with unique pore shapes |
| Thermal Stability | High, due to the rigid biphenyl core | Applications in high-temperature catalysis or separations |
This table is speculative and assumes the conversion of the thiol group to a coordinating group like a carboxylate.
Role as Building Blocks for Chemically Transformed Materials (e.g., Graphene Precursors)
The synthesis of graphene and other two-dimensional materials from molecular precursors is a burgeoning area of research. Self-assembled monolayers of aromatic molecules on catalytic metal surfaces can be used as templates for the formation of graphene through a process of cross-linking and subsequent carbonization.
Research on the use of biphenyl thiols as graphene precursors has primarily focused on 1,1'-biphenyl-4-thiol. In these studies, a self-assembled monolayer of the biphenyl thiol is formed on a copper or gold surface. Subsequent annealing at high temperatures leads to the desorption of the sulfur and hydrogen atoms and the cross-linking of the biphenyl units into a graphene-like sheet.
For This compound , a similar process could be envisioned. The key factors influencing its suitability as a graphene precursor would be:
Self-Assembly: The ability to form a well-ordered and densely packed monolayer is crucial for the formation of a continuous graphene sheet. The propyl group and the 3-thiol position would influence this initial ordering.
Carbon Yield: The propyl group provides additional carbon atoms compared to an unsubstituted biphenyl thiol, which could potentially influence the quality and thickness of the resulting carbon film.
Reactivity: The C-S and C-H bonds must be cleaved during the annealing process, while the C-C bonds of the biphenyl core must remain intact and form new bonds with neighboring molecules. The stability of the propyl group at high temperatures would also be a critical factor.
Table 3: Comparison of Biphenyl Thiol Precursors for Graphene Synthesis
| Precursor | Key Structural Feature | Predicted Influence on Graphene Formation |
| 1,1'-Biphenyl-4-thiol | Linear, para-substituted | Forms well-ordered monolayers, demonstrated as a viable precursor |
| This compound | Angular, meta-substituted; has a propyl group | May lead to different domain structures in the precursor monolayer; potential for higher carbon content but also risk of defects due to the alkyl chain. |
This table is based on established principles of graphene synthesis from molecular precursors.
Future Research Directions and Unexplored Avenues in 4 Propyl 1,1 Biphenyl 3 Thiol Research
Development of Novel and Sustainable Synthetic Routes
The synthesis of 4'-Propyl-[1,1'-biphenyl]-3-thiol presents an opportunity for the development of more efficient, sustainable, and cost-effective methodologies. Current approaches to synthesizing functionalized biphenyl (B1667301) thiols often rely on multi-step procedures that may involve harsh reagents and generate significant waste. Future research should focus on the following areas:
Catalytic C-H Functionalization: Direct C-H functionalization of a biphenyl precursor would be a highly atom-economical approach to introduce the propyl and thiol groups. Research into selective catalysts, potentially based on palladium, rhodium, or copper, could lead to single-step or tandem reactions, significantly streamlining the synthesis.
Green Chemistry Approaches: The exploration of environmentally benign solvents, such as deep eutectic solvents or bio-based solvents, and catalyst-free conditions, like photo-initiated thiol-ene reactions, are crucial for developing sustainable synthetic protocols. rsc.orgresearchgate.net Mechanochemical methods, utilizing ball-milling, also offer a solvent-free alternative for the synthesis of organosulfur compounds. acs.org
Flow Chemistry: Continuous flow synthesis can offer improved control over reaction parameters, enhanced safety, and easier scalability. Developing a flow process for the synthesis of this compound could lead to higher yields and purity. The thiol-ene reaction, a "click" chemistry process, is particularly well-suited for flow chemistry applications. rsc.org
| Synthetic Approach | Potential Advantages | Key Research Focus | Relevant Precursors |
| Catalytic C-H Functionalization | High atom economy, reduced steps | Development of selective catalysts | Biphenyl, Propene, H2S |
| Green Chemistry | Reduced environmental impact | Use of green solvents, catalyst-free reactions | Biphenyl derivatives, Propyl halides, Thiolating agents |
| Flow Chemistry | Improved control, scalability, safety | Optimization of flow reactors and conditions | Functionalized biphenyls, Thiol precursors |
In-depth Mechanistic Studies of Complex Reactions
A thorough understanding of the reaction mechanisms involving this compound is fundamental for optimizing existing reactions and designing new ones. Future mechanistic studies should investigate:
Thiol-Ene and Thiol-Yne Reactions: The radical and Michael addition mechanisms of thiol-ene reactions involving this compound should be investigated to control selectivity and yield. wikipedia.org Computational studies can help elucidate the influence of solvents and initiators on the reaction pathway. rsc.org
Oxidative Coupling: The oxidation of the thiol group to form disulfide bridges is a key reaction for creating larger assemblies and materials. youtube.com Mechanistic studies can reveal the role of different oxidizing agents and conditions on the formation and stability of these disulfide-linked structures.
Metal-Catalyzed Cross-Coupling Reactions: The thiol group can participate in various metal-catalyzed cross-coupling reactions. Understanding the mechanism of these reactions, including oxidative addition and reductive elimination steps, is crucial for synthesizing novel derivatives.
Exploration of Advanced Self-Assembly Phenomena
The ability of thiols to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold, is a well-established phenomenon. sigmaaldrich.comsigmaaldrich.com The specific structure of this compound, with its propyl tail, offers intriguing possibilities for creating highly ordered and functional surfaces.
Control of Polymorphism: Biphenyl-based thiols can form different polymorphic phases on surfaces, which in turn affects the properties of the SAM. nih.gov Future research should focus on understanding and controlling the factors that influence the packing, density, and tilt of this compound molecules on substrates.
Mixed-Monolayer Systems: Co-adsorption of this compound with other functional molecules could lead to the formation of complex, multicomponent SAMs with tailored properties for applications in sensing, electronics, and biocompatible coatings.
Supramolecular Architectures: Beyond simple monolayers, the design of more complex, three-dimensional supramolecular structures through non-covalent interactions, such as hydrogen bonding and π-π stacking involving the biphenyl core, is a promising avenue for creating novel nanomaterials.
Computational Prediction and Design of Biphenyl Thiol Derivatives with Tailored Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules. researchgate.netmdpi.commdpi.comnih.gov
Structure-Property Relationships: DFT calculations can be used to understand how modifications to the biphenyl scaffold or the propyl chain of this compound affect its electronic properties, reactivity, and self-assembly behavior. This knowledge can guide the rational design of new derivatives with desired functionalities. eurjchem.com
Reaction Pathway Modeling: Computational modeling can be employed to investigate the reaction mechanisms discussed in section 8.2, providing insights into transition states and activation energies. nih.gov This can help in the selection of optimal reaction conditions and catalysts.
In Silico Screening: Virtual libraries of this compound derivatives can be screened computationally to identify candidates with specific properties for various applications, accelerating the discovery of new materials and functional molecules. researchgate.net
| Computational Method | Application in this compound Research | Predicted Properties |
| Density Functional Theory (DFT) | Elucidating electronic structure and reactivity | HOMO/LUMO energies, molecular electrostatic potential, bond dissociation energies |
| Molecular Dynamics (MD) | Simulating self-assembly and conformational changes | Packing arrangements, monolayer stability, diffusion coefficients |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzymatic reactions or interactions with large systems | Binding affinities, reaction barriers in complex environments |
Integration with Emerging Methodologies in Chemical Synthesis and Characterization
The field of chemistry is constantly evolving with the advent of new technologies. Integrating these emerging methodologies into the research of this compound can significantly accelerate progress.
High-Throughput Screening (HTS): HTS techniques can be adapted to rapidly screen libraries of biphenyl thiol derivatives for desired properties, such as catalytic activity or binding affinity to a target. combichemistry.comnih.govenamine.net This can dramatically speed up the discovery process for new applications.
Automated Synthesis: The use of automated synthesis platforms can facilitate the rapid and reproducible synthesis of a wide range of this compound derivatives for screening and optimization studies. nih.govepfl.ch
Advanced Analytical Techniques: The application of advanced characterization techniques, such as in-situ scanning tunneling microscopy (STM) and atomic force microscopy (AFM), can provide real-time insights into the self-assembly process and the structure of the resulting monolayers at the molecular level. nih.govnih.gov Mass spectrometry-based data mining techniques can aid in the identification of reaction intermediates and byproducts. acs.org
Q & A
Q. What are the recommended methodologies for synthesizing 4'-Propyl-[1,1'-biphenyl]-3-thiol with high purity?
- Methodological Answer : Synthesis should involve cross-coupling reactions (e.g., Suzuki-Miyaura) to construct the biphenyl backbone, followed by thiol functionalization. Key steps include:
- Purification : Use membrane separation technologies (e.g., nanofiltration) to isolate the compound from byproducts .
- Process Optimization : Implement computational simulations (e.g., COMSOL Multiphysics) to model reaction kinetics and optimize parameters like temperature and solvent choice .
Table 1 : Suggested Reaction Conditions for Improved Yield
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Catalyst Loading | 5–10 mol% Pd-based |
| Solvent | THF/DMF (anhydrous) |
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine spectroscopic and computational techniques:
- Spectroscopy : Use NMR (¹H/¹³C) for structural elucidation and FT-IR to confirm thiol (-SH) functionality.
- Computational Modeling : Employ density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?
- Methodological Answer :
- Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out oxidation of the thiol group.
- Advanced Techniques : Use single-crystal X-ray diffraction for definitive structural confirmation and compare with DFT-optimized geometries .
- Theoretical Frameworks : Apply quantum mechanical models to reconcile discrepancies between dynamic (NMR) and static (X-ray) structural data .
Q. What strategies optimize the integration of this compound in hybrid materials (e.g., self-assembled monolayers)?
- Methodological Answer :
- Surface Functionalization : Use Langmuir-Blodgett techniques to control monolayer formation, monitored via AFM or STM.
- AI-Driven Design : Implement machine learning algorithms to predict adsorption energies and optimize substrate interactions .
- Interdisciplinary Validation : Combine chemical analysis (e.g., XPS) with computational simulations to validate material performance .
Q. How can researchers design experiments to study the biological interactions of this compound (e.g., enzyme inhibition)?
- Methodological Answer :
- Experimental Workflow :
In Vitro Assays : Use fluorescence-based assays to measure inhibition kinetics.
Molecular Docking : Employ AutoDock Vina to predict binding affinities and active-site interactions.
- Data Integration : Cross-reference docking results with mutational studies to identify critical residues .
Q. What computational approaches address scalability challenges in synthesizing this compound for large-scale research applications?
- Methodological Answer :
- Process Simulation : Use COMSOL Multiphysics to model heat/mass transfer in batch reactors and identify bottlenecks .
- AI Automation : Deploy reinforcement learning to autonomously adjust parameters (e.g., flow rates) in continuous-flow systems .
Methodological Frameworks for Data Interpretation
Q. How should researchers link experimental findings for this compound to broader theoretical frameworks in organic chemistry?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
